![molecular formula C11H16ClNO4S2 B15259647 3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B15259647.png)
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C11H16ClNO4S2 and a molecular weight of 325.83 g/mol . This compound is characterized by the presence of both sulfonyl and sulfonamide functional groups, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid with thionyl chloride or phosphorus pentachloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid
Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is widely used in scientific research due to its versatility:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide moieties.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a diethylamino group.
3-[(Diethylamino)sulfonyl]-4-methoxybenzoic acid: Similar in structure but contains a methoxy group instead of a sulfonyl chloride group.
Uniqueness
3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride is unique due to the presence of both diethylamino and sulfonyl chloride groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable reagent in various fields of research and industry.
Properties
Molecular Formula |
C11H16ClNO4S2 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(diethylsulfamoyl)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H16ClNO4S2/c1-4-13(5-2)19(16,17)11-8-10(18(12,14)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
WEGACJCCJHXDCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B15259565.png)
![1-Oxa-9-thiaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B15259568.png)

![2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15259576.png)

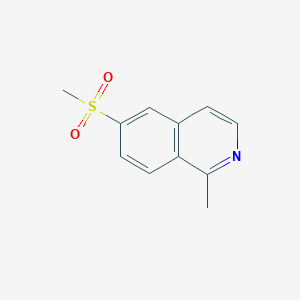

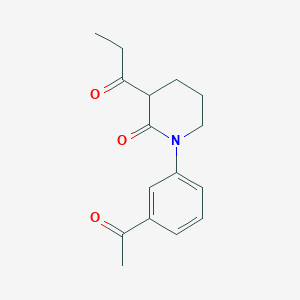
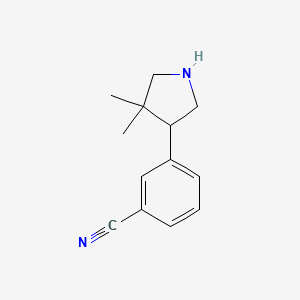
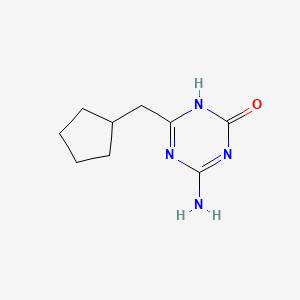
![(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol](/img/structure/B15259621.png)
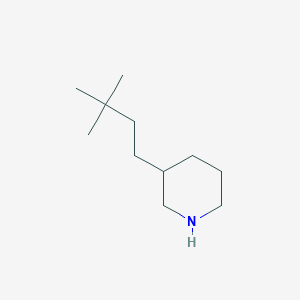
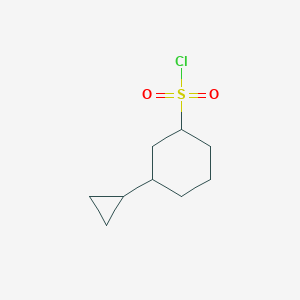
![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15259644.png)
